8-Fluoro-1-methyl-5-nitroisoquinoline
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Overview
Description
Preparation Methods
The synthesis of 8-Fluoro-1-methyl-5-nitroisoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents under controlled conditions . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by nitration and methylation reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
8-Fluoro-1-methyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 8-fluoro-1-methyl-5-aminoisoquinoline.
Substitution: The fluorine atom on the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-1-methyl-5-nitroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methyl-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in drug development .
Comparison with Similar Compounds
8-Fluoro-1-methyl-5-nitroisoquinoline can be compared with other fluorinated isoquinolines, such as:
- 5-Fluoro-1-methylisoquinoline
- 6-Fluoro-1-methylisoquinoline
- 8-Fluoro-1-phenylisoquinoline
These compounds share similar structural features but differ in the position of the fluorine atom and other substituents. The unique combination of the nitro and fluorine groups in this compound imparts distinct chemical and biological properties, making it a compound of particular interest in research and industrial applications .
Properties
IUPAC Name |
8-fluoro-1-methyl-5-nitroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-10-7(4-5-12-6)9(13(14)15)3-2-8(10)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSUNDKJHCSCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C(C=CC(=C12)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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